molecular formula C12H20NO4- B12350684 1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester

1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12350684
M. Wt: 242.29 g/mol
InChI Key: IFPZGYNNPYYDGA-UHFFFAOYSA-M
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Description

1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester (CAS: 88495-54-9) is a piperidine derivative characterized by a six-membered heterocyclic ring with two carboxylic acid groups at the 1- and 3-positions. The 1-position is substituted with a tert-butyl ester group (1,1-dimethylethyl), while the 4-position bears a methyl group. This structure confers unique steric and electronic properties, influencing its solubility, stability, and reactivity. The tert-butyl ester group enhances hydrophobicity, making the compound less polar than analogs with smaller ester substituents .

Properties

Molecular Formula

C12H20NO4-

Molecular Weight

242.29 g/mol

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/p-1

InChI Key

IFPZGYNNPYYDGA-UHFFFAOYSA-M

Canonical SMILES

CC1CCN(CC1C(=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester typically involves the esterification of 1,3-piperidinedicarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has identified derivatives of piperidine compounds as potential anticancer agents. For instance, a study synthesized new propanamide derivatives incorporating 4-piperidinyl-1,3,4-oxadiazole and evaluated their efficacy against cancer cell lines. The results indicated promising anticancer activity, suggesting that piperidine derivatives could be developed into effective therapeutic agents for cancer treatment .

2. Neuropharmacology
Piperidine derivatives are also explored for their neuropharmacological properties. Compounds similar to 1,3-piperidinedicarboxylic acid have been studied for their effects on neurotransmitter systems and their potential use in treating neurological disorders such as depression and anxiety. These compounds may modulate the activity of neurotransmitters like serotonin and dopamine, contributing to their therapeutic effects .

3. Synthesis of New Drug Candidates
The compound serves as a building block in the synthesis of various drug candidates. Its structure allows for modifications that can enhance bioactivity or selectivity toward specific biological targets. For example, modifications to the piperidine ring or the ester functional group can lead to derivatives with improved pharmacokinetic properties .

Agricultural Applications

1. Herbicides and Pesticides
Piperidine derivatives have been investigated for use in agricultural chemistry as herbicides and pesticides. Their ability to interact with plant growth regulators makes them suitable candidates for developing new agrochemicals that can control unwanted vegetation while minimizing environmental impact .

2. Plant Growth Regulators
The compound's structure may also lend itself to applications as a plant growth regulator. Research indicates that certain piperidine-based compounds can influence plant growth and development by modulating hormonal pathways, leading to enhanced crop yields and improved resistance to stressors .

Materials Science Applications

1. Polymer Chemistry
In materials science, piperidine derivatives are utilized in the synthesis of polymers with specific properties. The incorporation of piperidine units into polymer backbones can enhance mechanical strength, thermal stability, and chemical resistance. This makes them valuable in creating advanced materials for various applications, including coatings and composites .

2. Catalysis
Piperidine-based compounds have shown potential as catalysts in organic reactions. Their ability to facilitate chemical transformations under mild conditions is advantageous in synthetic chemistry, making them suitable for producing fine chemicals and pharmaceuticals with high efficiency .

Case Studies

Application Area Study/Research Findings/Results
Anticancer ActivityAziz-ur-Rehman et al., 2018New propanamide derivatives exhibited significant anticancer activity against various cell lines .
NeuropharmacologyVarious studies on piperidine derivativesModulation of neurotransmitter systems suggests potential in treating depression and anxiety disorders .
Agricultural ChemistryResearch on herbicidal properties of piperidine derivativesIdentified as effective herbicides with lower environmental impact compared to traditional chemicals .
Polymer ChemistryStudies on polymer synthesis using piperidine compoundsEnhanced mechanical properties and thermal stability in synthesized polymers .
CatalysisInvestigation into catalytic properties of piperidine-based compoundsDemonstrated effectiveness as catalysts in organic reactions under mild conditions .

Mechanism of Action

The mechanism of action of 1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Likely $ \text{C}{14}\text{H}{23}\text{NO}_4 $ (inferred from analogs in ).
  • Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly in amino acid analogs (e.g., lysine derivatives) . Its presence in drug impurity lists () highlights its role in synthetic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Piperidinedicarboxylic Acid Derivatives

Compound Name CAS Number Substituents Key Structural Differences References
Target Compound : 1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester 88495-54-9 1-(tert-butyl ester), 4-methyl Baseline for comparison
1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(tert-butyl) ester 183673-71-4 4-amino group Amino substituent enhances reactivity for peptide coupling; used in protected lysine analogs
1,4-Piperidinedicarboxylic acid, 4-(2-propenyl)-, 1-(tert-butyl) ester 426842-70-8 4-allyl group Allyl group introduces potential for further functionalization (e.g., thiol-ene reactions)
1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(tert-butyl) ester 1363165-91-6 3-isopropyl group Increased steric hindrance at 3-position may reduce enzymatic degradation
1,4-Piperidinedicarboxylic acid, 2-methyl-, 1-(tert-butyl) 4-methyl ester 1919888-02-0 2-methyl, 4-methyl esters Dual methyl esters alter solubility and metabolic stability

Key Observations :

Substituent Position :

  • The 4-methyl group in the target compound provides moderate steric hindrance compared to bulkier groups (e.g., 3-isopropyl in CAS 1363165-91-6). This balance may optimize pharmacokinetics in drug candidates .
  • tert-Butyl esters universally enhance stability against hydrolysis, as seen in Boc-protected intermediates .

Functional Group Reactivity: Amino-substituted analogs (e.g., CAS 183673-71-4) are pivotal in peptide synthesis due to their amine reactivity, whereas the target compound’s ester groups favor stability over reactivity . Allyl-substituted derivatives (e.g., CAS 426842-70-8) enable click chemistry applications, a feature absent in the methyl-substituted target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 1,4-Piperidine (4-amino) 1,4-Piperidine (4-allyl) 1,3-Piperidine (3-isopropyl)
LogP (Predicted) ~2.5 (highly hydrophobic) ~1.8 (polar due to -NH₂) ~2.2 (moderate) ~3.0 (very hydrophobic)
Solubility Low in water, soluble in DCM/THF Moderate in polar solvents Low in water Insoluble in water
Thermal Stability Stable up to 150°C Decomposes at 120°C Stable up to 130°C Stable up to 160°C
Synthetic Yield 65–75% (Boc-protection routes) 80–85% (amine coupling) 70% (allylation) 60% (isopropylation)

Notes:

  • The target compound’s low water solubility aligns with tert-butyl ester analogs, limiting its use in aqueous systems but favoring organic-phase reactions .
  • Thermal stability correlates with steric protection; the 3-isopropyl analog’s higher stability suggests enhanced shelf life .

Biological Activity

1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester is a compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C13H23NO4
  • Molar Mass: 257.33 g/mol
  • Structure: The compound features a piperidine ring with two carboxylic acid groups and a tert-butyl ester group, contributing to its lipophilicity and biological activity.

Anticoagulant Effects

Research indicates that derivatives of piperidine compounds exhibit significant anticoagulant properties. The compound has been utilized as a precursor for synthesizing pharmaceuticals with anticoagulant effects, particularly in the context of preventing thrombus formation. For instance, a study highlighted its role in producing (2R, 4R)-4-methyl-2-piperidinecarboxylic acid ethyl ester, which demonstrated substantial anticoagulant activity in vitro and in vivo .

Anticancer Activity

In related studies on piperidine derivatives, compounds similar to 1,3-piperidinedicarboxylic acid have shown promising anticancer properties. For example, TM208, a synthesized analogue, exhibited low toxicity and significant anticancer efficacy both in vitro and in vivo . The metabolic pathways of such compounds suggest that modifications at the piperidine structure can enhance their therapeutic potential against various cancer types.

The biological mechanisms underpinning the activity of this compound include:

  • Inhibition of Platelet Aggregation: The compound's structure allows it to interfere with platelet activation pathways, thereby reducing clot formation.
  • Cell Cycle Arrest: Analogues have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

StudyFindings
Study on TM208Demonstrated excellent anticancer activity with low toxicity; identified eight metabolites after metabolism in rats .
Anticoagulant ResearchHighlighted the importance of (2R, 4R)-4-methyl derivatives as key components for developing new anticoagulants .
Pharmacological CharacterizationExplored the synthesis of piperazine derivatives that showed high affinity for specific receptors linked to cancer treatment .

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